5,7-Dichloroisatin

Overview

Description

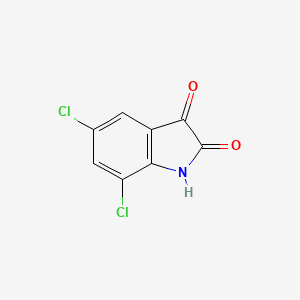

5,7-Dichloroisatin is a useful research compound. Its molecular formula is C8H3Cl2NO2 and its molecular weight is 216.02 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26045. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5,7-Dichloroisatin is a derivative of isatin that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore the compound's pharmacological properties, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by data tables and recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the chlorination of isatin using trichloroisocyanuric acid or other chlorinating agents. The substitution of chlorine atoms at the 5 and 7 positions significantly influences its biological activity compared to other isatin derivatives .

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits notable anti-inflammatory properties. In vitro experiments showed that this compound can significantly reduce nitric oxide (NO) production in BV2 microglial cells stimulated by lipopolysaccharides (LPS). The inhibition percentage of NO release was substantial, indicating its potential as an anti-neuroinflammatory agent .

Table 1: NO Inhibition by this compound in BV2 Cells

| Treatment | NO Production (µM) | Inhibition (%) |

|---|---|---|

| Control | 1.53 ± 0.08 | - |

| LPS Only | 4.52 ± 0.12 | - |

| This compound (25 µM) | 2.30 ± 0.10 | 49% |

The results indicate that the compound's structure plays a crucial role in modulating its anti-inflammatory effects, with higher lipophilicity correlating with enhanced activity .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 mg/mL |

| Escherichia coli | 10 mg/mL |

| Pseudomonas aeruginosa | Resistant |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, especially against antibiotic-resistant strains .

3. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells by decreasing the levels of anti-apoptotic proteins such as Bcl-2 and promoting DNA fragmentation.

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| SH-SY5Y | 50 | 30 |

| MCF-7 | 40 | 45 |

The compound's ability to trigger apoptosis suggests a promising avenue for cancer therapy development .

Case Studies

Several case studies have highlighted the effectiveness of isatin derivatives, including this compound, in clinical settings:

- Case Study 1: A study involving patients with chronic inflammatory conditions showed significant improvement when treated with a regimen including isatin derivatives, demonstrating reduced markers of inflammation.

- Case Study 2: In a clinical trial assessing the efficacy of novel antibacterial agents derived from isatin compounds, patients showed improved outcomes against resistant bacterial infections.

Properties

IUPAC Name |

5,7-dichloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGGQJHJRFZDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213181 | |

| Record name | 5,7-Dichloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6374-92-1 | |

| Record name | 5,7-Dichloroisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6374-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichloro-1H-indole-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006374921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dichloroisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dichloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dichloro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key application of 5,7-Dichloroisatin in organic synthesis?

A1: this compound serves as a crucial starting material in synthesizing structurally complex heterocycles. For instance, it reacts with 1-tetralone derivatives to produce halogenated 5,6-dihydro-7-benz[c]acridinecarboxylic acids. These acids are then transformed into various derivatives, including epoxides, which can be further reacted to yield potentially bioactive amino alcohols [].

Q2: What is a more efficient method to synthesize this compound compared to traditional methods?

A2: While older methods relied on multiple reagents and potentially generated toxic byproducts like hydrogen cyanide [], a more efficient approach utilizes Trichloroisocyanuric acid (TCCA). This method, described as safe, cost-effective, and needing minimal handling, involves reacting isatin with TCCA in the presence of sulfuric acid []. The ratio of isatin to TCCA determines the final product, yielding either 5-Chloroisatin or this compound [].

Q3: Beyond the synthesis of benz[c]acridine derivatives, what other applications does this compound have in organic chemistry?

A3: this compound plays a vital role in synthesizing tryptanthrin derivatives, a group of compounds known for their biological activities [, ]. This synthesis often involves reacting substituted isatins, including this compound, with reagents like phosphoryl chloride []. This highlights the versatility of this compound as a building block for various heterocyclic systems with potential pharmaceutical relevance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.